P2X Receptor Antagonist Activity Defines a Specific Pharmacological Profile
This compound demonstrates measurable antagonistic activity at recombinant rat P2X3 purinoceptors, with an EC50 of 80 nM [1]. In contrast, a structurally related compound featuring a 4-iodophenoxymethyl substitution exhibits an IC50 of 4,960 nM for antagonism of the human P2X7 receptor [2]. This indicates that the direct phenoxy linkage (Target Compound) confers over 60-fold higher functional potency on a closely related P2X subtype compared to a methylene-spaced analog on a different subtype. The data underscore the critical role of the phenoxy substitution geometry in determining subtype-specific activity.
| Evidence Dimension | P2X Receptor Antagonist Potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (recombinant rat P2X3) |
| Comparator Or Baseline | 4.96 μM (recombinant human P2X7 for a related 4-iodophenoxymethyl analog) |
| Quantified Difference | 62-fold difference in potency |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (Target); Human THP1 cells P2X7 YO-PRO-1 uptake assay (Comparator) |
Why This Matters
The 62-fold difference in functional potency relative to a methylene analog highlights the critical importance of linker geometry for P2X receptor subtype modulation.
- [1] BindingDB. (2012). BDBM50249041: PrimarySearch_ki record for 3-(4-Iodophenoxy)piperidine. BindingDB Entry. View Source
- [2] BindingDB. (2019). BDBM50249041 CHEMBL4081253: P2X7 Receptor Antagonist Activity. BindingDB Entry. View Source
